![molecular formula C42H70O29 B1613582 6-O-[2-[6-[5-acetyloxy-4-hydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-2-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl] 1-O-[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl] hexanedioate CAS No. 63798-35-6](/img/structure/B1613582.png)

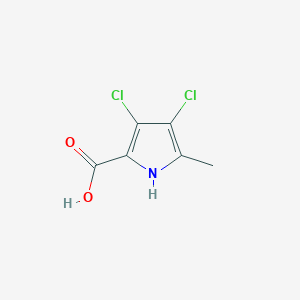

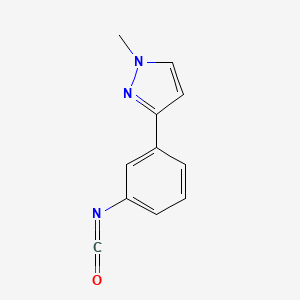

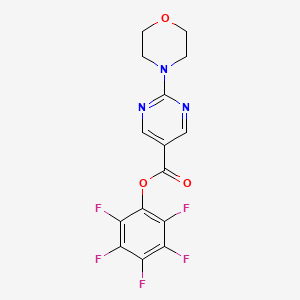

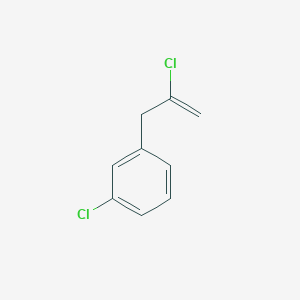

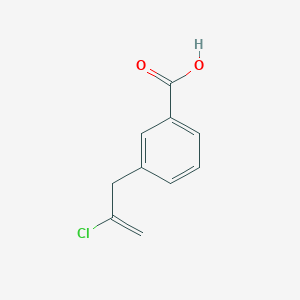

6-O-[2-[6-[5-acetyloxy-4-hydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-2-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl] 1-O-[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl] hexanedioate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-O-[2-[6-[5-acetyloxy-4-hydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-2-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl] 1-O-[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl] hexanedioate is a chemically modified starch used primarily as a food additive. It is known for its thickening, stabilizing, and bulking properties. This compound is part of the family of modified starches and is treated with acetic anhydride and adipic acid anhydride to enhance its resistance to high temperatures .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of acetylated distarch adipate involves treating starch with acetic anhydride and adipic acid anhydride. The process typically includes the following steps:

Preparation of Starch Milk: Starch is suspended in water to form starch milk.

Alkaline Treatment: An alkaline solution is added to the starch milk to adjust the pH.

Addition of Reagents: Acetic anhydride and adipic acid anhydride are added to the mixture under controlled conditions.

Reaction Conditions: The reaction is carried out under vacuum and heating conditions to ensure efficient cross-linking.

Neutralization and Washing: The reaction mixture is neutralized, washed, and dehydrated.

Industrial Production Methods: In industrial settings, the production of acetylated distarch adipate involves similar steps but on a larger scale. The process is optimized for efficiency and consistency, ensuring that the final product meets the required specifications for use in various applications .

Analyse Chemischer Reaktionen

Types of Reactions: 6-O-[2-[6-[5-acetyloxy-4-hydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-2-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl] 1-O-[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl] hexanedioate undergoes several types of chemical reactions, including:

Esterification: The primary reaction involves the esterification of starch with acetic anhydride and adipic acid anhydride.

Cross-Linking: Adipic acid acts as a cross-linking agent, enhancing the stability and resistance of the starch to heat and shear.

Common Reagents and Conditions:

Reagents: Acetic anhydride, adipic acid anhydride, alkaline solution (e.g., sodium hydroxide).

Conditions: The reactions are typically carried out at a pH of 8-8.5 and a temperature range of 25-30°C.

Major Products: The major product formed from these reactions is acetylated distarch adipate, which exhibits improved functional properties such as enhanced stability, resistance to retrogradation, and better performance under thermal and mechanical stress .

Wissenschaftliche Forschungsanwendungen

6-O-[2-[6-[5-acetyloxy-4-hydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-2-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl] 1-O-[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl] hexanedioate has a wide range of applications in scientific research and industry:

Food Industry: It is used as a thickening and stabilizing agent in various food products, including sauces, soups, and desserts.

Biodegradable Films: Research has explored its use in the production of biodegradable films and edible coatings.

Encapsulation: It is used for encapsulating bioactive ingredients and microelements, enhancing their stability and bioavailability.

Medical Applications: Studies have investigated its potential use in drug delivery systems due to its biocompatibility and controlled release properties.

Wirkmechanismus

The mechanism of action of acetylated distarch adipate involves its ability to form a stable gel network, which enhances the texture and stability of food products. The acetyl and adipate groups introduced during the modification process improve the starch’s resistance to heat, acid, and shear, making it suitable for various industrial applications . The molecular targets and pathways involved include the interaction of the modified starch with water and other components in the food matrix, leading to improved functional properties .

Vergleich Mit ähnlichen Verbindungen

- Acetylated distarch phosphate

- Hydroxypropyl distarch phosphate

- Oxidized starch

Comparison:

- 6-O-[2-[6-[5-acetyloxy-4-hydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-2-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl] 1-O-[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl] hexanedioate is unique due to its dual modification with acetic anhydride and adipic acid anhydride, providing enhanced stability and resistance to high temperatures .

- Acetylated distarch phosphate is modified with acetic anhydride and phosphoric acid, offering similar thickening properties but with different stability characteristics .

- Hydroxypropyl distarch phosphate is modified with propylene oxide and phosphoric acid, providing improved freeze-thaw stability .

- Oxidized starch is treated with oxidizing agents, resulting in different functional properties such as increased whiteness and reduced viscosity .

Eigenschaften

CAS-Nummer |

63798-35-6 |

|---|---|

Molekularformel |

C42H70O29 |

Molekulargewicht |

1039 g/mol |

IUPAC-Name |

6-O-[2-[6-[5-acetyloxy-4-hydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-2-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl] 1-O-[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl] hexanedioate |

InChI |

InChI=1S/C42H70O29/c1-15-32(63-16(2)47)30(56)36(19(12-45)62-15)70-41-29(55)26(52)37(21(67-41)14-61-40-28(54)24(50)33(58-3)17(10-43)65-40)71-42-38(31(57)34(59-4)18(11-44)66-42)69-23(49)9-7-6-8-22(48)68-35-20(13-46)64-39(60-5)27(53)25(35)51/h15,17-21,24-46,50-57H,6-14H2,1-5H3 |

InChI-Schlüssel |

IWWHXNDUEBMKRA-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)OC)O)O)OC4C(C(C(C(O4)CO)OC)O)OC(=O)CCCCC(=O)OC5C(OC(C(C5O)O)OC)CO)O)O)O)OC(=O)C |

Kanonische SMILES |

CC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)OC)O)O)OC4C(C(C(C(O4)CO)OC)O)OC(=O)CCCCC(=O)OC5C(OC(C(C5O)O)OC)CO)O)O)O)OC(=O)C |

| 63798-35-6 | |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cis-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613516.png)